molecular formula C9H8F3NO2 B1391390 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene CAS No. 1221272-94-1

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Cat. No.: B1391390
CAS No.: 1221272-94-1
M. Wt: 219.16 g/mol
InChI Key: NEEBNUPDRJLNCP-UHFFFAOYSA-N
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Description

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring

Scientific Research Applications

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and trifluoromethyl groups. It serves as a model compound to understand the behavior of similar structures in biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing. Compounds with nitro and trifluoromethyl groups are often explored for their potential as drug candidates.

    Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.

Preparation Methods

The synthesis of 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene typically involves the nitration of 4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the yield of the desired product.

Chemical Reactions Analysis

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines (R-NH2).

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso compounds or other oxidative products.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules.

Comparison with Similar Compounds

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can be compared with other nitrobenzene derivatives and trifluoromethyl-substituted benzenes. Similar compounds include:

    1-Nitro-2-(trifluoromethyl)benzene: This compound has the nitro and trifluoromethyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.

    2-Methyl-1-nitro-4-(trifluoromethyl)benzene:

    2,3,4-Trifluoronitrobenzene: This compound has multiple fluorine atoms and a nitro group, making it useful in different chemical contexts compared to this compound.

Properties

IUPAC Name

1-nitro-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEBNUPDRJLNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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